[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine

Hydrogen bond donor Bioisostere design Medicinal chemistry

[1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine (CAS 1378718-11-6 free base; CAS 1855899-68-1 hydrochloride) is a heterocyclic amine building block featuring a pyrazole core bearing a difluoromethyl (-CF₂H) group at N1 and an aminomethyl (-CH₂NH₂) substituent at C5. This substitution pattern distinguishes it from non-fluorinated and regioisomeric analogs by introducing a lipophilic hydrogen-bond donor while positioning a nucleophilic primary amine for diversification into kinase-targeted libraries.

Molecular Formula C5H8ClF2N3
Molecular Weight 183.59 g/mol
Cat. No. B12222094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine
Molecular FormulaC5H8ClF2N3
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)C(F)F)CN.Cl
InChIInChI=1S/C5H7F2N3.ClH/c6-5(7)10-4(3-8)1-2-9-10;/h1-2,5H,3,8H2;1H
InChIKeyMLDJNXBVYDAUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine – A Fluorinated Pyrazole Building Block for Kinase-Targeted Synthesis


[1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine (CAS 1378718-11-6 free base; CAS 1855899-68-1 hydrochloride) is a heterocyclic amine building block featuring a pyrazole core bearing a difluoromethyl (-CF₂H) group at N1 and an aminomethyl (-CH₂NH₂) substituent at C5 . This substitution pattern distinguishes it from non-fluorinated and regioisomeric analogs by introducing a lipophilic hydrogen-bond donor while positioning a nucleophilic primary amine for diversification into kinase-targeted libraries [1]. The compound is commercially supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC) documentation .

Why 1-Methyl or 3-Yl Isomers Cannot Substitute [1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine in Lead Generation


Simple replacement with the non-fluorinated 1-methyl analog eliminates hydrogen-bond donor capacity (CF₂H A = 0.035–0.165 vs. CH₃ A ≈ 0) [1], while switching to the 3-yl regioisomer alters the electronic environment of the pyrazole ring and the trajectory of the aminomethyl vector, potentially disrupting key binding interactions in ATP-site kinase templates [2]. The difluoromethyl group provides a moderate lipophilicity increase relative to methyl without the excessive logP boost of trifluoromethyl, enabling finer tuning of ADME properties [1]. These differences mean that SAR data from non-fluorinated or regioisomeric analogs do not reliably predict the behavior of the 5-CF₂H-substituted congener in biological assays.

Quantitative Differentiation Evidence for [1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine vs. Closest Analogs


Hydrogen-Bond Donor Acidity: CF₂H vs. CH₃ on the Pyrazole N1 Position

The difluoromethyl group on the target compound acts as a measurable hydrogen-bond donor, with quantitative HB acidity (A) ranging from 0.035 to 0.165 depending on the attached functional group [1]. In contrast, the methyl group (CH₃) on the comparator 1-methyl analog has negligible hydrogen-bond donor acidity (A ≈ 0) [1]. This difference enables the CF₂H-substituted compound to engage in stabilizing interactions with protein backbone carbonyls or ordered water molecules in kinase ATP-binding pockets.

Hydrogen bond donor Bioisostere design Medicinal chemistry

Lipophilicity Modulation: CF₂H vs. CH₃ vs. CF₃ on N-Pyrazole Substituent

The CF₂H group behaves as a similar or slightly less lipophilic bioisostere of CH₃ when attached to aryl or alkyl moieties, whereas CF₃ substitution causes a substantially larger logP increase [1]. This property profile allows the target compound to maintain favorable permeability without the excessive lipophilicity-driven off-target binding or metabolic instability often associated with trifluoromethyl analogs [2].

Lipophilicity ADME Lead optimization

Regioisomer Selectivity: 5-Yl vs. 3-Yl Aminomethyl Substitution Pattern

The target compound places the reactive aminomethyl group at the 5-position (ortho to the N1-CF₂H nitrogen), while the commercially available isomer [1-(difluoromethyl)-1H-pyrazol-3-yl]methylamine (CAS 1431965-88-6) positions it at the 3-position (meta-like orientation). Crystallographic analysis of N-difluoromethylpyrazole-5-carboxylic acid derivatives confirms distinct hydrogen-bonding networks (O–H···Nₚz chain formation) that differ from the 3-carboxylic acid dimer pattern [1], suggesting that the 5-aminomethyl vector provides a unique trajectory for amide coupling in kinase inhibitor synthesis.

Regiochemistry Synthetic building block Diversification vector

Metabolic Stability Advantage of CF₂H-Substituted Pyrazoles Over CH₃ Analogs

Introduction of fluorine at metabolically labile positions is a validated strategy for blocking oxidative metabolism. The CF₂H group on the pyrazole N1 position replaces the oxidatively vulnerable N–CH₃ moiety. Literature on difluoromethylpyrazole-containing SDH inhibitors demonstrates that the CF₂H group confers resistance to CYP-mediated degradation while maintaining target potency, with a representative compound (A14) achieving an IC₅₀ of 0.183 μM against porcine heart SDH, 20-fold more potent than the commercial fungicide fluxapyroxad (IC₅₀ = 3.76 μM) [1]. Although not a direct measurement of the standalone building block's metabolic half-life, this class-level evidence supports the expectation that [1-(difluoromethyl)-1H-pyrazol-5-yl]methylamine-derived compounds will exhibit superior metabolic stability relative to 1-methylpyrazole-derived analogs.

Metabolic stability CYP450 oxidation In vitro ADME

Commercial Purity and Batch-to-Batch Consistency of [1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine

The target compound is supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis . This level of characterization exceeds the typical 95–97% purity offered for some less common fluorinated pyrazole isomers, reducing the risk of introducing unidentified impurities into sensitive catalytic or biological assays.

Quality control Reproducibility Chemical procurement

Hydrogen-Bond Donor Role of CF₂H in Kinase Inhibitor Binding Confirmed by Crystallography

The CF₂H group has been validated as a hydrogen-bond donor in protein–ligand complexes by X-ray crystallography, NMR, and IR spectroscopy, with the CF₂–H···O interaction confirmed in multiple systems [1]. This contrasts with the CH₃ group, which cannot serve as a hydrogen-bond donor. In the context of kinase inhibitor design, the CF₂H-pyrazole scaffold has been employed in potent IRAK4 inhibitors with IC₅₀ values as low as 0.5 nM, where the difluoromethyl group contributes to binding affinity through both hydrophobic contacts and directed H-bonding [2].

Structure-based drug design Kinase inhibitors CF2H hydrogen bond

High-Impact Application Scenarios for [1-(Difluoromethyl)-1H-pyrazol-5-yl]methylamine


Synthesis of ATP-Competitive Kinase Inhibitors Requiring Directed Hydrogen-Bond Donation

The CF₂H group's validated hydrogen-bond donor capacity (A = 0.035–0.165) [1] makes this building block particularly suitable for constructing kinase inhibitors that target the hinge region or glycine-rich loop via CF₂–H···O interactions. The primary amine at the 5-position allows facile amide coupling to diverse carboxylic acid warheads, generating focused libraries for JAK, FLT3, and IRAK4 targets, where picomolar IC₅₀ values have been demonstrated with CF₂H-pyrazole-containing leads [2].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Without Excessive logP Increase

When replacing a CH₃ group on a pyrazole scaffold, the CF₂H bioisostere provides a moderate lipophilicity shift (similar to or less than CH₃ on Ar/alkyl) while adding H-bond donor functionality [1]. This property is ideal for programs that need to improve binding affinity without crossing Lipinski's logP threshold. The target compound serves as a starting material for synthesizing analogs with balanced permeability and solubility .

Agrochemical Discovery: SDH Inhibitor Scaffold Construction

Difluoromethylpyrazole carboxamides are the core of several commercial succinate dehydrogenase inhibitor (SDHI) fungicides. The target building block provides the 5-aminomethyl handle for introducing carboxamide diversity, with the CF₂H group contributing to target potency (IC₅₀ = 0.183 μM demonstrated for related scaffolds) and metabolic stability in planta [3].

Structure–Activity Relationship Studies Requiring Regioisomeric Precision

The distinct crystal packing and hydrogen-bonding topology of 5-substituted vs. 3-substituted N-difluoromethylpyrazoles [4] makes this compound essential for SAR studies where the spatial orientation of the aminomethyl group is critical. Researchers comparing 5-yl and 3-yl isomers must use the correct regioisomer to avoid misleading activity cliff interpretations.

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